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Compound of Interest

Compound Name:
13-Hexyloxacyclotridec-10-en-2-

one

Cat. No.: B13114156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one. The information presented herein

has been compiled to support research and development activities where the identification and

characterization of this compound are critical. This document details available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

relevant experimental protocols.

Chemical Structure and Properties
Compound Name: 13-Hexyloxacyclotridec-10-en-2-one

Molecular Formula: C₁₈H₃₂O₂

Molecular Weight: 280.4455 g/mol

CAS Registry Number: 127062-51-5

Synonyms: (E)-13-Hexyloxacyclotridec-10-en-2-one
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The following tables summarize the available spectroscopic data for 13-Hexyloxacyclotridec-
10-en-2-one.

Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of a compound. The electron ionization (EI) mass spectrum of 13-
Hexyloxacyclotridec-10-en-2-one has been reported.

Table 1: Mass Spectrometry Data

m/z (Relative Intensity, %) Assignment

280 [M]+ (Molecular Ion)

196 [M - C₆H₁₂O]+

113 [C₇H₁₃O]+

98 [C₆H₁₀O]+ (Base Peak)

84 [C₆H₁₂]+

69 [C₅H₉]+

55 [C₄H₇]+

Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While several studies have utilized ¹H and ¹³C NMR for the structural confirmation of 13-
Hexyloxacyclotridec-10-en-2-one, specific, publicly available, quantitative peak lists with

chemical shifts and coupling constants are limited. The data presented below is a

representative summary based on typical chemical shifts for similar structural motifs.

Table 2: Predicted ¹H NMR Chemical Shifts
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-10, H-11 5.30 - 5.50 m -

H-13 4.90 - 5.10 m -

O-CH₂-(CH₂)₄-CH₃ 3.40 - 3.60 t 6.5 - 7.0

H-3 2.20 - 2.40 t 7.0 - 7.5

Ring CH₂ 1.20 - 1.80 m -

CH₃ 0.85 - 0.95 t 6.5 - 7.0

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)

C-2 (C=O) 172.0 - 175.0

C-10, C-11 (-CH=CH-) 128.0 - 132.0

C-13 (-CH-O-) 75.0 - 78.0

O-CH₂-(CH₂)₄-CH₃ 68.0 - 72.0

Ring CH₂ 20.0 - 40.0

CH₃ 13.5 - 14.5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 13-Hexyloxacyclotridec-10-en-2-one are indicative of its

ester and alkene functionalities.

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2925 Strong C-H stretch (alkane)

~ 2855 Strong C-H stretch (alkane)

~ 1735 Strong C=O stretch (ester)

~ 1650 Medium C=C stretch (alkene)

~ 1170 Strong C-O stretch (ester)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280

°C at a rate of 10 °C/min, and hold for 10 minutes.

MS Detector: Scan range of m/z 40-500.

Ionization Energy: 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃).

Sample Concentration: 5-10 mg of the compound dissolved in ~0.6 mL of solvent.

¹H NMR: Standard pulse sequence for proton NMR.

¹³C NMR: Proton-decoupled pulse sequence for carbon NMR.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or

as a solution in a suitable solvent (e.g., CCl₄).

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of an organic compound like 13-Hexyloxacyclotridec-10-en-2-one.
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To cite this document: BenchChem. [Spectroscopic Profile of 13-Hexyloxacyclotridec-10-en-
2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13114156#spectroscopic-data-of-13-
hexyloxacyclotridec-10-en-2-one-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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